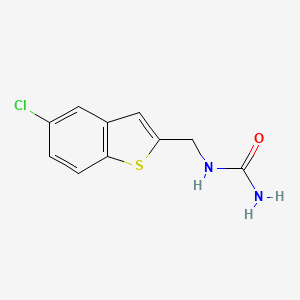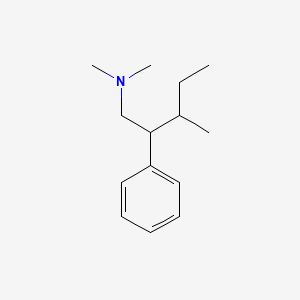
Phenethylamine, beta-(sec-butyl)-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenethylamine, beta-(sec-butyl)-N,N-dimethyl- is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a phenethylamine backbone with a beta-(sec-butyl) substitution and N,N-dimethylation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenethylamine, beta-(sec-butyl)-N,N-dimethyl- can be achieved through several synthetic routes. One common method involves the alkylation of phenethylamine with sec-butyl halides in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the halide by the amine group.
Another approach involves the reductive amination of beta-(sec-butyl)phenylacetone with dimethylamine. This method requires the use of a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of Phenethylamine, beta-(sec-butyl)-N,N-dimethyl- often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. Common industrial methods include the use of flow reactors for continuous synthesis, which allows for better control over reaction conditions and improved scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Phenethylamine, beta-(sec-butyl)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenethylamine backbone. Halogenation and alkylation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkylated phenethylamines.
Applications De Recherche Scientifique
Phenethylamine, beta-(sec-butyl)-N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems and its role in modulating biological processes.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of Phenethylamine, beta-(sec-butyl)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. This compound is known to interact with neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic systems. By binding to these receptors, it can modulate the release and reuptake of neurotransmitters, thereby influencing various physiological and psychological processes.
Comparaison Avec Des Composés Similaires
Phenethylamine, beta-(sec-butyl)-N,N-dimethyl- can be compared with other similar compounds such as:
Phenethylamine: The parent compound, which lacks the beta-(sec-butyl) and N,N-dimethyl substitutions.
Amphetamine: A well-known stimulant with a similar phenethylamine backbone but different substitutions.
Methamphetamine: Another stimulant with a phenethylamine structure, characterized by the presence of a methyl group on the nitrogen atom.
Uniqueness
The uniqueness of Phenethylamine, beta-(sec-butyl)-N,N-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
33132-61-5 |
|---|---|
Formule moléculaire |
C14H23N |
Poids moléculaire |
205.34 g/mol |
Nom IUPAC |
N,N,3-trimethyl-2-phenylpentan-1-amine |
InChI |
InChI=1S/C14H23N/c1-5-12(2)14(11-15(3)4)13-9-7-6-8-10-13/h6-10,12,14H,5,11H2,1-4H3 |
Clé InChI |
FJOZZUIUWQVWPT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(CN(C)C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


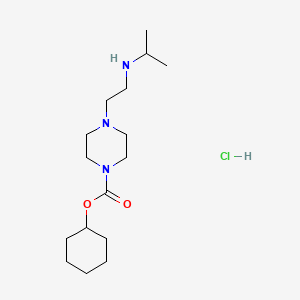
![N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14694560.png)
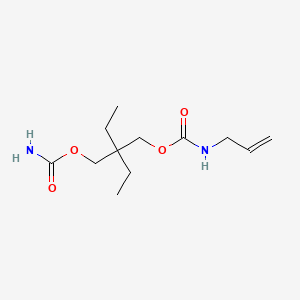




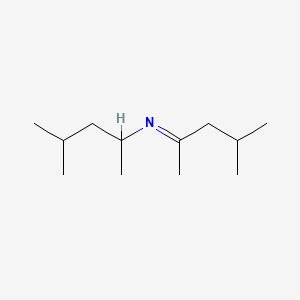
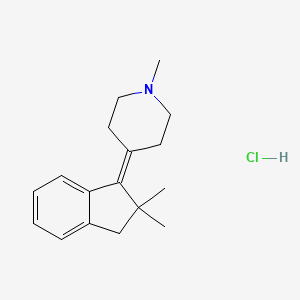
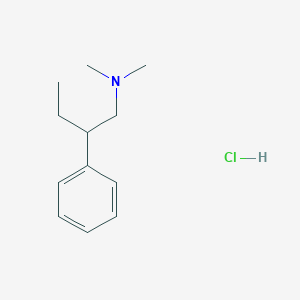
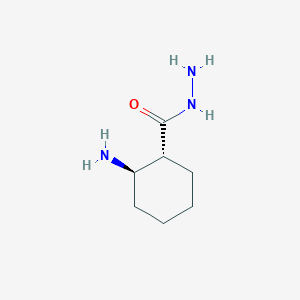

![Butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14694637.png)
